molecular formula C9H7BrN2O B3255895 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole CAS No. 26114-48-7

2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B3255895
CAS No.: 26114-48-7
M. Wt: 239.07 g/mol
InChI Key: VQGXSJJMMTUKKV-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromomethyl group and a phenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a carboxylic acid derivative, followed by bromination. For example, the reaction of benzohydrazide with ethyl bromoacetate under acidic conditions can yield the desired oxadiazole . The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Addition: The oxadiazole ring can participate in electrophilic addition reactions, particularly with halogens.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Addition: Halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Electrophilic Addition: Formation of dihalogenated derivatives.

    Oxidation and Reduction: Formation of hydroxylated or dehydrogenated derivatives.

Scientific Research Applications

2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial or anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The oxadiazole ring can also participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(Iodomethyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(Methyl)-5-phenyl-1,3,4-oxadiazole

Uniqueness

2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, or methyl analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for further functionalization. Additionally, the phenyl group enhances the compound’s stability and potential for π-π interactions, which can be advantageous in various applications.

Properties

IUPAC Name

2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGXSJJMMTUKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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